molecular formula C13H14N2 B096677 3,3'-Diaminodiphenylmethane CAS No. 19471-12-6

3,3'-Diaminodiphenylmethane

Cat. No.: B096677
CAS No.: 19471-12-6
M. Wt: 198.26 g/mol
InChI Key: CKOFBUUFHALZGK-UHFFFAOYSA-N
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Description

3,3'-Diaminodiphenylmethane (DADPM) is an organic compound with a wide range of applications in various scientific fields. It is a white crystalline solid with a molecular weight of 201.28 g/mol. DADPM is used as a starting material in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and other organic compounds. It is also used as a catalyst in various chemical reactions, such as the oxidation of alcohols. Moreover, DADPM is used in the synthesis of polyurethanes, polyesters, and other polymeric materials. Additionally, DADPM has been studied for its potential therapeutic applications in several areas, including cancer and inflammation.

Scientific Research Applications

  • Preparation of Organo-soluble Polyimides : 3,3'-Diaminodiphenylmethane has been used in the preparation of polyimides which possess good solubility in organic solvents and exhibit high thermal stability, along with high transmittance at certain wavelengths, making them suitable for various industrial applications (Lu et al., 1999).

  • Bio-Monitoring in Workplace Exposure : This compound has been studied for its excretion in urine as a biomarker for exposure, particularly in workers exposed to a mixture of related compounds (Cocker et al., 1988).

  • Ethanol Dehydration via Pervaporation : Novel carboxyl-containing polyimides synthesized using this compound have been employed as membranes for ethanol dehydration, demonstrating superior pervaporation performance (Xu & Wang, 2015).

  • Analytical Purposes in Gas Chromatography : The compound has been used in the synthesis of its deuterated analogue for analytical purposes in gas chromatography-negative ion chemical ionization mass spectrometry (Natangelo et al., 1991).

  • Dielectric Behavior of Polyimide Films : Research on the dielectric behavior of aromatic polyimides prepared using this compound has been conducted to understand their electrical insulating properties, which are crucial for various electronic applications (Chisca et al., 2011).

  • Synthesis of Photosensitive Polyimides : The synthesis of novel, photosensitive polyimides using methylthiomethyl-substituted 3,3'-Diaminodiphenylmethanes has been explored. These polyimides are intrinsically photosensitive and have applications in the field of photolithography (Chiang & Mei, 1993).

  • Miscibility and Morphological Features in Epoxy Resin Blends : The compound has been studied for its role in the curing of epoxy resins, affecting the miscibility and morphology of the resulting blends, which is vital in developing materials with tailored properties (Larrañaga et al., 2005).

  • Allergic Patch Test Reactions : Studies have explored allergic reactions to this compound in patients with suspected contact dermatitis, highlighting its clinical relevance in occupational health (Fortina et al., 2001).

  • Hydrogen-bonding Interaction in Polymer Blends : Research on the specific interactions between low-molecular-weight diamino compounds including this compound and polymers like poly(ε-caprolactone) has been conducted to understand their thermal and mechanical properties (Watanabe et al., 2001).

  • Methylene Blue Adsorption : The synthesis of poly(this compound) and its application in dye adsorption, particularly for methylene blue, has been studied, highlighting its potential in wastewater treatment and environmental cleanup (Maruthapandi et al., 2018).

Safety and Hazards

3,3’-Diaminodiphenylmethane may cause cancer, an allergic skin reaction, and eye irritation. It is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

3-[(3-aminophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOFBUUFHALZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173110
Record name Benzenamine, 3,3'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19471-12-6
Record name Benzenamine, 3,3'-methylenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3,3'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Methylenedianiline
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

30.7 g (0.1 mol) of 3,3'-dinitro-4-chlorobenzophenone, 1.5 g of 5% Pd/C and 100 ml of ethanol were charged in a closed glass vessel equipped with a thermometer and a stirrer. While stirring the mixture at a temperature of 65° to 70° C., hydrogen was introduced thereto and 20.1 l (0.9 mol) of hydrogen was absorbed in 6 hours. Since no more absorption of hydrogen was observed, the reaction was terminated at this point. The reaction mixture was cooled to room temperature and filtered to obtain a black filter cake. This filter cake was dissolved in 100 ml of a 90% aqueous isopropyl alcohol solution with heating. The catalyst was removed by filtration with heating. The filtrate was cooled to precipitate 3,3'-diaminodiphenylmethane hydrochloride as a crystal. This crystal was recovered by filtration, washed with 10 ml of isopropanol and neutralized with dilute aqueous ammonia to precipitate a white crystal. The crystal was recovered by filtration and dried in vacuo to give 16.3 g (yield 82.2%) of 3,3'-diaminodiphenylmethane.
Name
3,3'-dinitro-4-chlorobenzophenone
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

34.1 g (0.1 mol) of 3,3'-dinitro-4,4'-dichlorbenzophenone, 1.5 g of 5% Pd/C, and 100 ml of ethanol were charged in a closed glass vessel equipped with a thermometer and a stirrer. While stirring the mixture at a temperature of 50° to 60° C., hydrogen was introduced thereinto and 22.9 l (1.02 mol) of hydrogen was absorbed in 7.5 hours. Since no more absorption of hydrogen was observed, the reaction was terminated at this point. The reaction solution was neutralized with 13.4 g (0.22 mol) of 28% aqueous ammonia and filtered to remove the catalyst. The filtrate was concentrated to give 3,3'-diaminodiphenylmethane as a brown oil. A high performance liquid chromatography revealed that the purity was 93.8%.
Quantity
34.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.9 L
Type
reactant
Reaction Step Three
Quantity
13.4 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3,3'-Diaminodiphenylmethane in the context of the provided research?

A1: The provided research highlights this compound as a crucial component in synthesizing polyamide acid and polyimide. [] This compound serves as an aromatic diamine, reacting with tetracarboxylic dianhydrides to form these polymers. These polymers find applications as adhesives or bonding agents. [] Additionally, this compound is identified as a significant degradation product of rigid polyurethane (PU) and polyisocyanurate (PIR) foams, particularly those derived from renewable materials like tall oil fatty acid-based polyols. []

Q2: How does the structure of this compound influence its interaction with poly(ε-caprolactone) (PCL)?

A2: Research indicates that this compound forms strong intermolecular hydrogen bonds with poly(ε-caprolactone) (PCL). [] This interaction arises from the presence of two amino groups in this compound, which can form hydrogen bonds with the carbonyl groups present in PCL. This interaction significantly impacts the thermal and mechanical properties of PCL blends. For instance, increasing the concentration of this compound leads to a higher glass transition temperature but a lower melting point and reduced elongation-at-break in the blend. []

Q3: What are the safety concerns associated with this compound, especially in the context of its presence in the pyrolysis products of specific foams?

A3: Analysis of pyrolysis products from rigid PU and PIR foams identified this compound as a major component. [] This compound, alongside other degradation products like 4,4′-methylenedianiline, exhibits health hazards, including skin and eye irritation, respiratory irritation, and acute toxicity. [] Notably, 4,4′-methylenedianiline, the most abundant pyrolysis product, is classified as a suspected carcinogen and mutagen. [] These findings underscore the importance of understanding the potential health risks associated with the thermal degradation of these foams and emphasize the need for appropriate safety measures during handling and disposal.

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